molecular formula C13H10N2O4 B7460108 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid

2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid

Cat. No. B7460108
M. Wt: 258.23 g/mol
InChI Key: DVIMKPPMJAQVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid, also known as HPCB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. HPCB is a derivative of salicylic acid and has been shown to possess anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid may also act by modulating the activity of enzymes involved in oxidative stress.
Biochemical and Physiological Effects:
2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid has been reported to have analgesic effects in animal models of pain. It has also been shown to have anti-tumor effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid in lab experiments is its high purity and yield. This makes it easier to control for variables and ensure reproducibility of results. However, one limitation is that 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid may not be readily available in all labs, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as a treatment for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid and its potential side effects.
In conclusion, 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid involves the reaction of 2-hydroxybenzoic acid with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to yield 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid. This synthesis method has been reported to have a high yield and purity of 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid.

Scientific Research Applications

2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been its anti-inflammatory properties. Studies have shown that 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
Another area of research has been its antioxidant properties. 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid has been shown to scavenge free radicals and protect against oxidative stress in cells. This has potential implications for the treatment of diseases such as Alzheimer's and Parkinson's, which are associated with oxidative stress.

properties

IUPAC Name

2-hydroxy-5-(pyridine-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-11-4-3-9(6-10(11)13(18)19)15-12(17)8-2-1-5-14-7-8/h1-7,16H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIMKPPMJAQVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid

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